molecular formula C2F5NO B13956929 2-(Trifluoromethyl)-3,3-difluorooxaziridine

2-(Trifluoromethyl)-3,3-difluorooxaziridine

Cat. No.: B13956929
M. Wt: 149.02 g/mol
InChI Key: IAFNNDCQTMNQJE-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-(trifluoromethyl)oxaziridine is a chemical compound with the molecular formula C2F5NO. It belongs to the class of oxaziridines, which are three-membered heterocyclic compounds containing an oxygen and a nitrogen atom. This compound is notable for its high reactivity and unique structural features, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-2-(trifluoromethyl)oxaziridine typically involves the reaction of a suitable precursor with a fluorinating agent. One common method is the reaction of a trifluoromethyl-substituted imine with a difluorocarbene source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 3,3-difluoro-2-(trifluoromethyl)oxaziridine may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-(trifluoromethyl)oxaziridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 3,3-difluoro-2-(trifluoromethyl)oxaziridine include:

    Oxidizing agents: Such as peroxides and oxygen.

    Reducing agents: Such as lithium aluminum hydride.

    Nucleophiles: Such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxaziridine derivatives, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

3,3-Difluoro-2-(trifluoromethyl)oxaziridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-difluoro-2-(trifluoromethyl)oxaziridine involves its high reactivity due to the presence of fluorine atoms. The compound can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved in its reactions are influenced by the electronic and steric effects of the fluorine atoms .

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoro-2-(trifluoromethyl)diaziridine: Another fluorinated heterocycle with similar reactivity.

    3,3-Difluoro-2-(trifluoromethyl)aziridine: A related compound with a nitrogen atom in the ring.

Uniqueness

3,3-Difluoro-2-(trifluoromethyl)oxaziridine is unique due to its oxaziridine ring structure, which imparts distinct reactivity compared to other fluorinated heterocycles. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in synthetic chemistry .

Properties

Molecular Formula

C2F5NO

Molecular Weight

149.02 g/mol

IUPAC Name

3,3-difluoro-2-(trifluoromethyl)oxaziridine

InChI

InChI=1S/C2F5NO/c3-1(4,5)8-2(6,7)9-8

InChI Key

IAFNNDCQTMNQJE-UHFFFAOYSA-N

Canonical SMILES

C1(N(O1)C(F)(F)F)(F)F

Origin of Product

United States

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